1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one
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Overview
Description
1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one is a synthetic organic compound that features a piperidine ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the alkylation of piperidine with a suitable alkyl halide, followed by cyclization with an appropriate isocyanate to form the imidazolidinone ring. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential use as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding .
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)piperazine: Shares the piperidine moiety but differs in the secondary ring structure.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains a piperidine ring with different substituents, showing distinct biological activity.
Uniqueness: 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one is unique due to its specific combination of the piperidine and imidazolidinone rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-3-propylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-7-14-8-9-15(12(14)16)10-11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIKEDCFPMJTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C1=O)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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